
The CRTh2 Receptor Signaling Pathway in
Allergic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crth2-IN-1

Cat. No.: B8777224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Chemoattractant Receptor-

homologous molecule expressed on Th2 cells (CRTh2) signaling pathway and its critical role in

the pathogenesis of allergic inflammation. CRTh2, also known as DP2, is a G protein-coupled

receptor for Prostaglandin D2 (PGD2) and has emerged as a key therapeutic target for allergic

diseases such as asthma, allergic rhinitis, and atopic dermatitis.

Introduction to CRTh2
Prostaglandin D2 (PGD2) is the primary prostanoid released by activated mast cells following

allergen exposure. It exerts its biological effects through two distinct receptors: the D-

prostanoid 1 (DP1) receptor and CRTh2. While DP1 signaling is associated with vasodilation

and inhibition of cell migration, CRTh2 is a pro-inflammatory receptor.[1]

CRTh2 is preferentially expressed on key effector cells of the type 2 immune response,

including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells

(ILC2s).[2][3] Its activation by PGD2 orchestrates a cascade of events central to the allergic

inflammatory response, including cell chemotaxis, activation, cytokine release, and inhibition of

apoptosis.[2][3]

The CRTh2 Signaling Cascade
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CRTh2 is coupled to the inhibitory Gαi subunit of the heterotrimeric G protein. The binding of

PGD2 or its metabolites initiates a cascade of intracellular events.

The signaling pathway can be summarized as follows:

Ligand Binding and G Protein Activation: PGD2 binds to the CRTh2 receptor, inducing a

conformational change that activates the associated Gαi protein. The G protein dissociates

into its Gαi and Gβγ subunits.

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Activation of Phospholipase C (PLC): The released Gβγ subunit complex activates

Phospholipase C-beta (PLCβ).

Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored calcium (Ca2+) into the cytoplasm. This results in a rapid increase in

intracellular calcium concentration.

Downstream Kinase Activation: The increase in intracellular calcium and the activation of

other effectors lead to the phosphorylation and activation of downstream signaling kinases,

including Phosphoinositide 3-kinase (PI3K) and members of the Mitogen-Activated Protein

Kinase (MAPK) family, such as p38 and ERK.

Cellular Responses: These signaling events culminate in hallmark cellular responses of

allergic inflammation:

Chemotaxis: Activation of PI3K and pathways involving small GTPases like RhoA

reorganizes the actin cytoskeleton, leading to directed cell migration towards the PGD2

gradient.

Cytokine Production: Activation of transcription factors, mediated by MAPK pathways,

leads to the synthesis and release of type 2 cytokines (IL-4, IL-5, IL-13) from Th2 cells and
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ILC2s.

Cell Activation and Degranulation: In eosinophils and basophils, CRTh2 signaling can lead

to degranulation and the release of further inflammatory mediators.

Below is a diagram illustrating the core CRTh2 signaling pathway.
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Caption: Core CRTh2 receptor signaling cascade.
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Quantitative Data
The interaction between PGD2 and CRTh2, the receptor's expression levels, and the potency

of antagonists have been quantified in numerous studies. This data is crucial for understanding

the pathway's significance and for drug development.

Table 1: Ligand and Antagonist Binding Affinities
Compound Type Receptor

Affinity
Constant

Reference

PGD2
Endogenous

Ligand
Human CRTh2

Kd = 2.5 nM

(high), 109 nM

(low)

PGD2
Endogenous

Ligand
Human CRTh2 Ki = 2.4 nM

13,14-dihydro-

15-keto PGD2
PGD2 Metabolite Human CRTh2 Ki = 160 nM

Ramatroban

(BAY u3405)
Antagonist Human CRTh2 Ki = 290 nM

Ramatroban

(BAY u3405)
Antagonist Human CRTh2

IC50 ≈ 100-182

nM (cytokine

inhibition)

CAY10471 Antagonist Human CRTh2 Ki = 0.6 nM

Table 2: CRTh2 Expression in Allergic Disease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8777224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type /
Tissue

Condition
Expression
Level

Comparison Reference

T-cells
Blood (Asthma

vs. Healthy)

1.8% vs. 1.6%

(CRTh2+)

No significant

difference

T-cells

BAL Fluid

(Asthma vs.

Healthy)

2.3% vs. 0.3%

(CRTh2+)

~7.7-fold

increase in

asthma

Eosinophils
Blood (Atopic vs.

Healthy)

Higher surface

expression

Enhanced

migration to

PGD2

Nasal Polyps
Recurrent vs.

Control

Highest mRNA

expression

Positively

correlated with

eosinophil count

Key Experimental Protocols
Studying the CRTh2 signaling pathway involves a variety of specialized in vitro assays. The

following sections detail the methodologies for three core experimental procedures.

Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following CRTh2

activation, which is a primary downstream event.

Methodology:

Cell Preparation: Culture cells expressing CRTh2 (e.g., human Th2 cells, eosinophils, or a

transfected cell line like HEK293) in 96-well plates until confluent.

Dye Loading:

Prepare a loading buffer (e.g., HBSS, 20 mM HEPES, 2.5 mM probenecid).

Wash cells gently with pre-warmed (37°C) buffer.
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Load cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM,

diluted in the buffer. Incubate for 45-60 minutes at 37°C in the dark.

Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.

Antagonist Pre-incubation (if applicable): Add the CRTh2 antagonist at various

concentrations and incubate for 15-30 minutes.

Measurement:

Place the plate in a fluorescence microplate reader (e.g., FlexStation).

Establish a stable baseline fluorescence reading.

Inject the CRTh2 agonist (e.g., PGD2 or DK-PGD2) and immediately begin recording

fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

Data Analysis: The change in fluorescence intensity, corresponding to the change in

intracellular calcium, is calculated. For antagonist studies, IC50 values are determined by

plotting the inhibition of the calcium response against the antagonist concentration.
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Caption: Workflow for a Calcium Mobilization Assay.
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Chemotaxis (Boyden Chamber) Assay
This assay quantifies the directed migration of cells towards a chemoattractant, a key function

mediated by CRTh2.

Methodology:

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a

microporous membrane (typically 5-8 µm pore size for lymphocytes and eosinophils)

separating the upper and lower wells.

Chemoattractant Loading: Add the chemoattractant solution (e.g., PGD2 or DK-PGD2 at

various concentrations) or control medium to the lower wells of the chamber.

Cell Preparation:

Isolate the desired cell population (e.g., human peripheral blood eosinophils or Th2 cells).

Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-

2 x 106 cells/mL.

If testing an antagonist, pre-incubate the cells with the compound for 30 minutes at 37°C.

Cell Loading: Add the cell suspension to the upper wells of the chamber.

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90

minutes to allow cell migration.

Quantification:

Remove the membrane. Scrape non-migrated cells from the top surface.

Fix and stain the membrane (e.g., with Diff-Quik or hematoxylin).

Count the number of cells that have migrated to the lower side of the membrane using

light microscopy. Typically, 3-5 high-power fields are counted per well, and the results are

averaged.
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Data Analysis: Results are expressed as the number of migrated cells or as a chemotactic

index (fold increase in migration over control). For antagonist studies, IC50 values are

calculated.

Caption: Workflow for a Boyden Chamber Chemotaxis Assay.

Cytokine Release Assay
This assay measures the production and secretion of key type 2 cytokines (IL-4, IL-5, IL-13)

from cells like Th2 or ILC2s upon CRTh2 stimulation.

Methodology:

Cell Isolation and Culture: Isolate primary cells (e.g., CD4+ T cells from peripheral blood) and

culture them under Th2-polarizing conditions to induce CRTh2 expression.

Cell Stimulation:

Wash and resuspend the differentiated Th2 cells in fresh culture medium.

Plate the cells (e.g., at 1 x 106 cells/mL) in a 96-well plate.

If testing an antagonist, pre-incubate cells with the compound for 30-60 minutes.

Add the CRTh2 agonist (e.g., PGD2 or DK-PGD2) to the appropriate wells. Include

positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the

culture supernatant.

Cytokine Measurement:

Quantify the concentration of IL-4, IL-5, and IL-13 in the supernatant using a validated

method.
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ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying a single

cytokine.

Multiplex Bead Assay (e.g., Luminex): Allows for the simultaneous quantification of

multiple cytokines from a small sample volume.

Data Analysis: Cytokine concentrations are calculated based on a standard curve. The effect

of the agonist and antagonist on cytokine production is determined by comparing to controls.
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Caption: Workflow for a Cytokine Release Assay.

Conclusion and Future Directions
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The CRTh2 signaling pathway is a central driver of the inflammatory cascade in allergic

diseases. Its activation on key immune cells leads directly to the recruitment and activation of

eosinophils and Th2 lymphocytes, perpetuating the type 2 inflammatory response. The detailed

understanding of its signaling intermediates—from Gβγ activation of PLC to downstream PI3K

and MAPK pathways—has solidified its position as a rational target for therapeutic intervention.

The development of potent and selective CRTh2 antagonists represents a promising oral

therapeutic strategy for managing asthma and other allergic conditions, particularly those

characterized by high eosinophil counts. Future research will likely focus on refining the patient

populations most likely to benefit from CRTh2 antagonism, exploring the role of CRTh2 in other

inflammatory and fibrotic diseases, and further elucidating the nuanced, cell-specific

downstream consequences of its activation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8777224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8777224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

